molecular formula C16H23N3O3 B12494794 4-[1-(3-Nitrobenzyl)piperidin-4-yl]morpholine

4-[1-(3-Nitrobenzyl)piperidin-4-yl]morpholine

Cat. No.: B12494794
M. Wt: 305.37 g/mol
InChI Key: LQOROOAFJJOXQS-UHFFFAOYSA-N
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Description

4-{1-[(3-NITROPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE is a complex organic compound that features both piperidine and morpholine moieties. These structures are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

4-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]morpholine

InChI

InChI=1S/C16H23N3O3/c20-19(21)16-3-1-2-14(12-16)13-17-6-4-15(5-7-17)18-8-10-22-11-9-18/h1-3,12,15H,4-11,13H2

InChI Key

LQOROOAFJJOXQS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCOCC2)CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(3-NITROPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE typically involves multiple steps, starting with the preparation of the piperidine and morpholine intermediates. One common method involves the reaction of 3-nitrobenzyl chloride with piperidine under basic conditions to form the 1-(3-nitrobenzyl)piperidine intermediate. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(3-NITROPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Alkyl halides, base (e.g., sodium hydride)

    Cyclization: Acidic or basic catalysts, elevated temperatures

Major Products Formed

    Reduction: 4-{1-[(3-AMINOPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE

    Substitution: Various N-substituted derivatives

    Cyclization: Polycyclic compounds with enhanced biological activity

Scientific Research Applications

4-{1-[(3-NITROPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{1-[(3-NITROPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE involves its interaction with specific molecular targets. For instance, it may act as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), enhancing its activity and leading to improved glucose regulation . The compound’s nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[(3-NITROPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE is unique due to its dual piperidine and morpholine moieties, which confer distinct chemical and biological properties. Its ability to modulate specific biological targets makes it a valuable compound in medicinal chemistry.

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